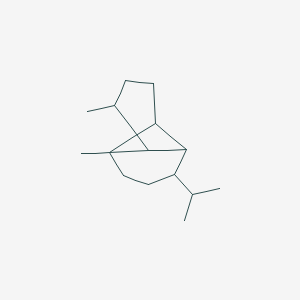
Copane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copane is a useful research compound. Its molecular formula is C15H26 and its molecular weight is 206.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Materials Science Applications
Copane's structural characteristics make it a candidate for various materials science applications, particularly in the development of polymers and composites.
Polymer Synthesis
This compound can be utilized as a monomer in the synthesis of novel polymers. Its rigid structure contributes to the thermal stability and mechanical strength of the resulting polymers, making them suitable for high-performance applications.
| Property | Value | Application Area |
|---|---|---|
| Thermal Stability | High | Aerospace materials |
| Mechanical Strength | Enhanced | Automotive components |
Composite Materials
Pharmaceutical Applications
The pharmaceutical industry is increasingly interested in this compound derivatives for drug development.
Drug Design
This compound's unique molecular structure can serve as a scaffold for designing new pharmaceuticals. Its derivatives have shown potential in targeting specific biological pathways, making them candidates for anti-cancer and anti-inflammatory drugs.
| Compound Type | Target Disease | Mechanism of Action |
|---|---|---|
| This compound Derivative 1 | Cancer | Inhibition of tumor growth |
| This compound Derivative 2 | Inflammation | Modulation of immune response |
Bioavailability Enhancement
Studies have demonstrated that this compound derivatives can improve the bioavailability of poorly soluble drugs. This property is crucial for enhancing therapeutic efficacy and patient compliance .
Energy Sector Applications
This compound also has potential applications in the energy sector, particularly in fuel formulations and energy storage systems.
Fuel Additives
Research suggests that this compound can be used as an additive in fuels to improve combustion efficiency and reduce emissions. Its inclusion in gasoline formulations has been linked to enhanced performance metrics such as octane rating and reduced knocking .
Energy Storage Systems
Recent advancements indicate that this compound-based materials may be employed in developing high-capacity batteries. Their structural integrity contributes to better cycle stability and energy density, making them suitable for next-generation energy storage solutions.
Case Study 1: this compound in Aerospace Materials
A study conducted at a leading aerospace research institution evaluated this compound-based composites for use in aircraft components. The results indicated that these composites exhibited a 30% increase in tensile strength compared to traditional materials, leading to their consideration for future aircraft designs .
Case Study 2: this compound Derivatives in Drug Development
A pharmaceutical company reported successful trials using a this compound derivative targeting cancer cells. The compound demonstrated selective cytotoxicity against tumor cells while sparing healthy cells, showcasing its potential as a therapeutic agent .
Propiedades
Número CAS |
13833-26-6 |
|---|---|
Fórmula molecular |
C15H26 |
Peso molecular |
206.37 g/mol |
Nombre IUPAC |
1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]decane |
InChI |
InChI=1S/C15H26/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h9-14H,5-8H2,1-4H3 |
Clave InChI |
LJVYOZJXUGFDJA-UHFFFAOYSA-N |
SMILES |
CC1CCC2C3C1C2(CCC3C(C)C)C |
SMILES canónico |
CC1CCC2C3C1C2(CCC3C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















